molecular formula C40H81NO3 B051551 2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate CAS No. 52497-24-2

2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate

Cat. No. B051551
CAS RN: 52497-24-2
M. Wt: 624.1 g/mol
InChI Key: KHYNLKWLPONHOE-UHFFFAOYSA-N
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Description

“2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate” is a chemical compound with the molecular formula C40H81NO3 . It is also known by other names such as “2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl stearate” and "Octadecanoic acid, 2-[(2-hydroxyethyl)octadecylamino]ethyl ester" .


Molecular Structure Analysis

The molecular structure of “2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate” is based on structures generated from information available in ECHA’s databases . The molecular weight of the compound is 624.08 g/mol .


Physical And Chemical Properties Analysis

The compound has a density of 0.9±0.1 g/cm3, a boiling point of 672.4±30.0 °C at 760 mmHg, and a flash point of 360.4±24.6 °C . It also has a molar refractivity of 194.4±0.3 cm3, a polar surface area of 50 Å2, and a molar volume of 697.0±3.0 cm3 .

Scientific Research Applications

  • Surface Chemistry and Micellar Properties :

    • Switchable viscosity triggered by CO2 using smart worm-like micelles investigates two CO2-responsive aqueous solutions exhibiting switchable viscosity. One solution involving sodium stearate demonstrates a change in viscosity dependent on the presence of CO2 (Su, Cunningham, & Jessop, 2013).
  • Polymer Science and Solubility Studies :

    • Research on ALIPHATIC STEARATES OF INCREASING CHAIN LENGTH: CHARACTERIZATION AND SOLUBILITY IN POLYVINYLCHLORIDE explores the synthesis and physical properties of various stearates, including their solubility in polymers like Polyvinylchloride, which may be relevant for materials science and polymer engineering applications (Pizzoli et al., 1982).
  • Surface Compatibility Studies :

    • The study Incorporation of bromo-octadecane into long-chain ester monolayers at the air/water interface investigates the surface compatibility of certain esters, including 2-methoxy ethyl stearate, at the air/water interface, which could have implications in surface science and material coatings (Baskar, Shanmugharaj, Venkatesh, & Mandal, 2001).
  • Synthesis and Chemical Reactions :

    • A study titled Einfache Darstellung des DL‐Erythro‐2‐amino‐octadecan‐1,3‐diols presents a synthesis pathway for DL-erythro-2-acetamino-octadecan-1,3-diol from palmitoic acid, which could provide insights into synthetic chemistry involving similar compounds (Sallay, Dutka, & Fodor, 1954).
  • Cancer Research and Biochemistry :

    • The paper Growth suppression of malignant leukemia cell line in vitro by ascorbic acid (vitamin C) and its derivatives explores the therapeutic applications of various ascorbic acid derivatives, including their toxicity to leukemia cells, which is pertinent for cancer treatment research (Roomi, House, Eckert-Maksić, Maksić, & Tsao, 1998).
  • Material Science and Film Properties :

    • Research on The adsorption of lubricant films: a study by radioactive tracers investigates the chemical interaction between metal surfaces and adsorbed monolayers of compounds like ethyl stearate. This study is significant for understanding lubrication in mechanical systems (Moore, 1951).
  • Cosmetic Industry and Safety Assessment :

    • The Final report on the safety assessment of Octyldodecyl Stearoyl Stearate discusses the safety of using certain stearate derivatives in cosmetic formulations. This is crucial for understanding the safety and regulatory aspects in cosmetic product development (Lanigan, 2001).

properties

IUPAC Name

2-[2-hydroxyethyl(octadecyl)amino]ethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H81NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(36-38-42)37-39-44-40(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-39H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYNLKWLPONHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H81NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866267
Record name 2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate

CAS RN

52497-24-2, 56996-48-6
Record name 2-[(2-Hydroxyethyl)octadecylamino]ethyl octadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52497-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((2-Hydroxyethyl)octadecylamino)ethyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052497242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Denon 331P
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056996486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-hydroxyethyl)octadecylamino]ethyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EFSA Panel on Food Contact Materials … - EFSA …, 2020 - Wiley Online Library
The EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP) assessed the safety of N,N‐bis(2‐hydroxyethyl)stearylamine partially esterified with saturated C16/…
Number of citations: 2 efsa.onlinelibrary.wiley.com
Y Wang, X Gao, B Liu, Q Lin, Y Xia - Journal of Chromatography A, 2020 - Elsevier
An ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) method was employed for chemical identification in a commercial …
Number of citations: 11 www.sciencedirect.com
V Harbart, B Hönig, S Baldermann - Microchemical Journal, 2023 - Elsevier
As polymer additives, antifogging additives are used for, among other things, food packaging or in agricultural films. Here, they prevent the formation of water droplets on the inside of …
Number of citations: 3 www.sciencedirect.com
V Silano, JM Barat Baviera, C Bolognesi… - EFSA Journal, 2020 - fhi.brage.unit.no
The EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP) assessed the safety of N, N-bis (2-hydroxyethyl) stearylamine partially esterified with saturated C16/…
Number of citations: 2 fhi.brage.unit.no

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